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Compound Name: icariside B5

Cat. No.: B15392950 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Icariside B5 is a natural compound found in plants such as Macaranga tanarius and Casearia

sylvestris.[1][2] As a megastigmane glucoside, it is recognized for its unique chemical structure

and potential biological activities, which have garnered interest in pharmacological research.[1]

This technical guide provides a comprehensive overview of the predicted Absorption,

Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of Icariside B5 based on

available in silico data. The information presented herein is intended to guide further research

and development of this compound as a potential therapeutic agent. It is important to note that

the data presented are predictive and require experimental validation.

Physicochemical Properties
The physicochemical properties of a compound are fundamental to its pharmacokinetic

behavior. The key physicochemical parameters for Icariside B5 are summarized in the table

below.
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Property Value Source

Molecular Formula C19H32O8 [3]

Molecular Weight 388.50 g/mol [3][4]

XlogP -0.80 [3]

Topological Polar Surface Area

(TPSA)
137.00 Å² [3]

Hydrogen Bond Donors 5 [3]

Hydrogen Bond Acceptors 8 [3]

Rotatable Bonds 6 [3]

In Silico ADMET Prediction
The ADMET profile of Icariside B5 has been predicted using the admetSAR 2.0 web-service, a

tool widely used for in silico evaluation of chemical ADMET properties.[5][6] The predictions are

based on machine learning models trained on a large dataset of chemical structures with

known experimental ADMET data.[7][8] The following tables summarize the predicted ADMET

properties of Icariside B5.

Absorption and Distribution
Parameter Prediction Probability

Human Intestinal Absorption + 69.38%

Caco-2 Permeability - 75.82%

Blood-Brain Barrier (BBB)

Penetration
- 62.50%

P-glycoprotein Substrate - 80.23%

P-glycoprotein Inhibitor - 80.60%

Metabolism
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Parameter Prediction Probability

CYP3A4 Substrate + 64.66%

OATP1B1 Inhibitor + 88.51%

OATP1B3 Inhibitor - 24.67%

OATP2B1 Inhibitor - 86.00%

MATE1 Inhibitor - 98.00%

OCT2 Inhibitor - 58.18%

BSEP Inhibitor - 83.38%

Excretion and Toxicity
Parameter Prediction Probability

Human Oral Bioavailability - 74.29%

Subcellular Localization Mitochondria 89.03%

Methodologies
The ADMET predictions presented in this guide were generated using in silico models.[9][10]

Specifically, the data is derived from the admetSAR 2.0 platform, which employs quantitative

structure-activity relationship (QSAR) and machine learning methods to predict the ADMET

properties of a molecule based on its chemical structure.[5][6][11] These computational

approaches are crucial in early-stage drug discovery for triaging compounds with unfavorable

pharmacokinetic profiles, thereby reducing the time and cost associated with experimental

studies.[12][13][14]

Visualizations
In Silico ADMET Prediction Workflow
The following diagram illustrates a general workflow for in silico ADMET prediction, a process

that was conceptually applied to generate the data for Icariside B5.
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A conceptual workflow for in silico ADMET prediction.

Hypothetical Metabolic Pathway of Icariside B5
As there are no experimental metabolic studies on Icariside B5, a hypothetical metabolic

pathway is proposed based on the known metabolism of structurally related compounds, Icariin

and Icariside II.[15][16][17][18] The primary metabolic reactions for these related compounds

involve hydrolysis of glycosidic bonds and demethylation.[15][17]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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